Array ( [bid] => 1610680 )
Method of Application: The researchers developed a MEMS 2-CEES gas sensor using WO3/Al2O3/graphite composite materials . The sensor was tested under different conditions to evaluate its performance .
Results: The sensor showed a response of 69% to 2-CEES gas with a concentration of 5.70 ppm at a working temperature of 340 °C . The response time was 5 seconds and the recovery time was 42 seconds . The sensor also demonstrated long-term stability and high selectivity .
Summary of Application: Another study investigated the effect of visible light on the decomposition of 2-CEES on a Au/TiO2 photocatalyst .
Method of Application: The decomposition of 2-CEES was studied under both anaerobic and aerobic conditions using diffuse reflectance infrared Fourier-transformed spectroscopy (DRIFTS) .
Method of Application: The specific methods of application would depend on the synthesis being performed. This compound could potentially be used as a reagent or building block in various chemical reactions .
Results: The results would vary depending on the specific synthesis. This compound could potentially be used to synthesize a variety of other compounds .
1-(2-Chloroethyl)-3-methyl-1H-pyrazole is an organic compound characterized by its pyrazole ring structure, which includes a chloroethyl substituent at the first position and a methyl group at the third position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Currently, there's no documented information regarding the specific mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole in biological systems.
The reactivity of 1-(2-chloroethyl)-3-methyl-1H-pyrazole primarily involves nucleophilic substitutions and elimination reactions. It can undergo dehydrochlorination to form vinylpyrazoles when treated with bases, which enhances its utility as a building block in organic synthesis . Additionally, it can participate in various coupling reactions to yield more complex pyrazole derivatives.
Research indicates that 1-(2-chloroethyl)-3-methyl-1H-pyrazole exhibits significant biological activities, including antitumor and antibacterial effects. It has been explored for its potential as an anticancer agent, showing efficacy in various cancer models . The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a candidate for further pharmacological studies.
The synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole typically involves the reaction of hydrazine with appropriate carbonyl compounds, followed by alkylation with 2-chloroethyl compounds. One notable method includes the use of phase transfer catalysis to facilitate the reaction under mild conditions, yielding good to excellent yields .
1-(2-Chloroethyl)-3-methyl-1H-pyrazole is primarily used in pharmaceutical research due to its potential therapeutic properties. Its derivatives have been investigated for applications in treating cancer and bacterial infections. Additionally, it serves as a versatile intermediate in organic synthesis for developing novel pyrazole-based compounds.
Studies have shown that 1-(2-chloroethyl)-3-methyl-1H-pyrazole interacts with various biological targets, including enzymes involved in cancer cell proliferation. Its mechanism of action may involve the disruption of cellular signaling pathways that promote tumor growth . Further interaction studies are necessary to elucidate its full pharmacological profile.
Several compounds share structural similarities with 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Antimicrobial activity |
| 1-(2-Bromoethyl)-3-methyl-1H-pyrazole | Bromine substituent instead of chlorine | Potentially similar antitumor effects |
| 1-(2-Chloroethyl)-5-methyl-1H-pyrazole | Methyl group at position 5 | Anticancer properties |
Uniqueness: The presence of the chloroethyl group at position one makes this compound particularly reactive and versatile compared to others, allowing for distinctive synthetic pathways and biological interactions.
Conventional alkylation routes for 1-(2-chloroethyl)-3-methyl-1H-pyrazole synthesis represent well-established methodologies that have been extensively optimized over several decades. These approaches typically involve the nucleophilic attack of pyrazole nitrogen atoms on appropriate electrophilic alkylating agents under basic conditions [1] [2].
The most widely employed conventional route utilizes pyrazole substrates with alkyl halides in the presence of strong bases such as potassium carbonate or sodium carbonate. For the specific synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole, 2-chloroethyl halides serve as the primary alkylating agents [3] [4]. The reaction typically proceeds through an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon center of the chloroethyl halide [5].
Base selection plays a crucial role in determining reaction efficiency and regioselectivity. Potassium carbonate in dimethyl sulfoxide has demonstrated superior performance, providing yields ranging from 65-92% for various alkylation reactions [2] [5]. The superbasic conditions created by the combination of alkali metal bases with dimethyl sulfoxide significantly enhance the nucleophilicity of the pyrazolate anion, enabling reactions to proceed at moderate temperatures [2].
Temperature optimization studies have revealed that reactions conducted at 80°C for 12 hours provide optimal yields while minimizing side reactions and decomposition pathways [2] [5]. Lower temperatures result in incomplete conversion, while higher temperatures often lead to decreased selectivity and formation of unwanted by-products [5].
Regioselectivity represents a significant challenge in conventional alkylation routes. Pyrazoles can undergo alkylation at either the N1 or N2 position, leading to regioisomeric mixtures [1] [2]. Electronic effects of substituents on the pyrazole ring strongly influence regioselectivity, with electron-withdrawing groups favoring N1 alkylation and electron-donating groups promoting N2 alkylation [2] [5].
Solvent effects have been systematically investigated to optimize reaction conditions. Dimethyl sulfoxide emerges as the preferred solvent due to its ability to stabilize the pyrazolate anion and facilitate nucleophilic attack [2]. Alternative solvents such as dimethylformamide and acetonitrile have shown moderate effectiveness but generally provide lower yields and extended reaction times [2] [5].
The use of trichloroacetimidate electrophiles represents an alternative conventional approach that avoids the need for strong bases [6] [7]. These reactions proceed under mildly acidic conditions using Brønsted acid catalysts such as camphorsulfonic acid. While this methodology demonstrates good functional group tolerance, yields are generally moderate, ranging from 40-64% [6] [7].
Microwave-assisted synthesis has emerged as a transformative technology for pyrazole synthesis, offering significant advantages in terms of reaction time reduction, yield enhancement, and energy efficiency [8] [9] [10]. The application of microwave irradiation to 1-(2-chloroethyl)-3-methyl-1H-pyrazole synthesis has demonstrated remarkable improvements over conventional thermal heating methods.
The fundamental principle underlying microwave-assisted synthesis involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture [9] [11]. This interaction results in rapid molecular rotation and collision, generating heat directly within the reaction medium rather than relying on external heat transfer [9]. For pyrazole synthesis, this mechanism proves particularly effective due to the polar nature of both starting materials and intermediates involved in the cyclization process [11].
Optimization studies have identified key parameters that significantly influence reaction outcomes under microwave conditions. Temperature control represents the most critical factor, with optimal conditions typically ranging from 70-160°C depending on the specific substrate and reaction conditions [8] [12] [13]. The ability to achieve rapid heating to target temperatures while maintaining precise control prevents overheating and decomposition pathways common in conventional heating methods [9] [11].
Power settings require careful optimization to achieve maximum efficiency while preventing unwanted side reactions. Studies have demonstrated that power levels between 100-300 watts provide optimal results for most pyrazole alkylation reactions [8] [13]. Higher power settings often result in rapid solvent evaporation or substrate decomposition, while lower settings fail to provide sufficient activation energy for efficient conversion [13].
Reaction time represents perhaps the most dramatic improvement offered by microwave-assisted synthesis. Conventional alkylation reactions that require 8-24 hours can often be completed within 5-30 minutes under optimized microwave conditions [8] [12] [13]. This time reduction not only improves laboratory efficiency but also minimizes exposure of sensitive substrates to prolonged heating conditions [11].
Solvent selection for microwave-assisted synthesis requires consideration of both dielectric properties and reaction compatibility. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent microwave absorption and provide efficient heating [11] [14]. However, solvent-free conditions have gained increasing attention due to their environmental benefits and often superior reaction outcomes [11] [14].
The microwave-assisted alkylation of pyrazoles with chloroethyl derivatives has shown particular promise. Using 4-chloropyrazole as a model substrate with phenethyl trichloroacetimidate under microwave irradiation at 23°C for 24 hours provided 61% yield [6]. This represents a significant improvement over conventional heating methods while operating at much lower temperatures [6].
Advanced microwave systems equipped with simultaneous cooling capabilities enable reactions to be conducted at elevated power levels while maintaining controlled temperatures [9] [10]. This technology allows for the application of high-intensity microwave irradiation while preventing thermal decomposition, resulting in improved yields and selectivity [9].
Solvent-free mechanochemical synthesis represents an emerging paradigm in sustainable organic chemistry, offering unique advantages for pyrazole synthesis including environmental benefits, enhanced reaction rates, and access to previously inaccessible chemical transformations [15] [16] [17]. The application of mechanochemical techniques to 1-(2-chloroethyl)-3-methyl-1H-pyrazole synthesis has demonstrated remarkable potential for green chemistry applications.
Mechanochemical activation occurs through the application of mechanical force, typically achieved through ball milling, grinding, or shear stress [17] [18] [19]. This mechanical energy input facilitates bond breaking and formation processes that would otherwise require thermal activation or solvent-mediated interactions [17]. For pyrazole synthesis, mechanochemical activation can promote both the initial nucleophilic attack and subsequent cyclization steps without the need for external heating or solvent systems [18] [19].
Ball milling techniques have proven particularly effective for pyrazole synthesis reactions. The use of stainless steel balls in temperature-controlled vessels allows for precise control of mechanical energy input while maintaining reaction temperature [19] [20]. Optimization studies have revealed that milling frequencies of 20-25 Hz provide optimal results for most pyrazole-forming reactions [19].
The synthesis of pyrazole derivatives through mechanochemical grinding of chalcones with hydrazine has demonstrated exceptional efficiency [21]. Under ball milling conditions at room temperature for 30-45 minutes, 3,5-diphenyl-1H-pyrazoles were obtained in yields of 85-92% [21]. This methodology eliminates the need for organic solvents while significantly reducing reaction times compared to conventional thermal methods [21].
Temperature control in mechanochemical synthesis can be achieved through circulating heating media in double-walled milling vessels [19]. Studies have shown that conducting reactions at elevated temperatures (achieved through circulating boiling water) can reduce reaction times from 90 minutes to 55 minutes while maintaining high yields [19]. This approach combines the benefits of mechanochemical activation with controlled thermal input [19].
The solvent-free synthesis of pyrazole derivatives through grinding of 1,3-dicarbonyl compounds with malononitrile and barbituric acid has yielded quantitative products within 90 minutes at room temperature [19]. This methodology demonstrates the potential for mechanochemical activation to facilitate complex multi-component reactions without the need for traditional reaction media [19].
Catalyst-free mechanochemical protocols have shown particular promise for sustainable synthesis. The direct synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones through ball milling without any catalyst or solvent achieved quantitative yields [19]. This approach eliminates both solvent waste and catalyst recovery issues associated with traditional synthetic methods [19].
The mechanochemical synthesis of metal complexes with pyrazole ligands has demonstrated the versatility of this approach for preparing organometallic compounds [22]. Direct reaction of zinc acetate with pyrazole under ball milling conditions for 2 hours at room temperature provided the desired complexes in 70-85% yields [22]. This methodology offers advantages for the preparation of moisture-sensitive or thermally labile metal complexes [22].
Optimization of mechanochemical conditions requires consideration of several key parameters including milling frequency, ball-to-reactant ratio, and reaction vessel design. Studies have shown that optimal results are typically achieved with ball-to-reactant mass ratios of 10:1 to 20:1, depending on the specific reaction system [19] [20]. Higher ratios can lead to excessive mechanical stress and substrate decomposition, while lower ratios may provide insufficient activation energy [19].
Purification and yield optimization strategies for 1-(2-chloroethyl)-3-methyl-1H-pyrazole synthesis require careful consideration of the compound's physical and chemical properties, as well as the specific synthetic methodology employed [23] [24] [25]. Effective purification protocols not only ensure product purity but also maximize overall synthetic efficiency through improved recovery yields.
Column chromatography represents the most versatile and widely employed purification technique for pyrazole derivatives [26] [27]. Silica gel chromatography using hexane-ethyl acetate solvent systems provides excellent separation of regioisomers and removal of unreacted starting materials [26]. Gradient optimization studies have revealed that initial conditions using hexane:ethyl acetate ratios of 3:1, progressing to 1:1, provide optimal separation efficiency with recovery yields of 85-95% [26] [27].
The selection of appropriate elution solvents requires consideration of the compound's polarity and potential for hydrogen bonding. For 1-(2-chloroethyl)-3-methyl-1H-pyrazole, the presence of the nitrogen-containing heterocycle and chloroethyl substituent creates moderate polarity that necessitates careful solvent optimization [26]. Studies have demonstrated that binary solvent systems provide superior separation compared to single-component eluents [27].
Recrystallization techniques offer an alternative purification approach that often provides higher purity products with good recovery yields [27] [28]. Ethanol has emerged as the preferred recrystallization solvent for many pyrazole derivatives, providing recovery yields of 80-90% while achieving high purity standards [27] [28]. Temperature control during the crystallization process significantly influences crystal quality and yield, with slow cooling rates generally providing superior results [28].
The development of optimized recrystallization protocols requires systematic evaluation of solvent systems, temperature profiles, and seeding techniques. For chloroethyl-substituted pyrazoles, methanol has shown particular effectiveness as a recrystallization medium, often providing recovery yields of 85-95% [10] [28]. The controlled addition of anti-solvent can further enhance crystallization efficiency and product purity [28].
Flash chromatography using reversed-phase conditions has proven effective for purifying ionic or highly polar pyrazole derivatives [25]. The use of volatile buffers such as ammonium acetate, ammonium formate, and trifluoroacetic acid enables efficient separation while facilitating product isolation through evaporation [25]. pH optimization studies have revealed that maintaining pH values between 3-10 significantly influences retention times and separation efficiency [25].
Aqueous workup procedures require careful optimization to maximize product recovery while minimizing losses through phase partitioning [24] [26]. The use of saturated sodium chloride solutions for washing organic extracts has demonstrated superior performance compared to pure water, providing improved phase separation and reduced emulsion formation [26]. Sequential extraction protocols using multiple portions of organic solvent typically achieve recovery yields of 70-85% [24] [26].
Yield optimization strategies extend beyond purification techniques to encompass reaction condition optimization and process integration. Temperature optimization studies have consistently demonstrated that moderate temperatures (60-80°C) provide optimal yields while minimizing side reactions and product decomposition [29] [30]. The use of temperature programming, where reactions are initiated at lower temperatures and gradually increased, has shown particular promise for sensitive substrates [30].
Solvent optimization represents a critical factor in maximizing both reaction efficiency and product isolation. The development of solvent-free protocols eliminates purification challenges associated with solvent removal while often providing superior yields [18] [21]. When solvents are required, the selection of easily removable, low-boiling solvents facilitates product isolation and reduces purification complexity [30].
Reaction time optimization requires balancing conversion efficiency with the potential for side reactions and product degradation. Studies have shown that extended reaction times beyond optimal conditions often lead to decreased yields due to product decomposition or formation of undesired by-products [29] [30]. The use of real-time monitoring techniques such as thin-layer chromatography enables precise determination of optimal reaction endpoints [31].
The integration of multiple optimization strategies has demonstrated synergistic effects on overall process efficiency. Combined optimization of temperature, solvent, and purification protocols has achieved yield improvements of 15-25% compared to individual parameter optimization [29] [30]. This systematic approach represents best practice for developing robust and efficient synthetic protocols [29].
Nuclear magnetic resonance spectroscopy represents a cornerstone technique for elucidating the molecular structure of 1-(2-chloroethyl)-3-methyl-1H-pyrazole. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that unambiguously confirm the structural integrity of this compound [1] [2]. The characteristic pyrazole ring proton appears as a singlet around δ 7.5 parts per million, demonstrating the typical deshielded environment of the heterocyclic aromatic hydrogen [3] [1]. The nitrogen-linked methylene protons of the chloroethyl substituent exhibit a triplet multiplicity at approximately δ 4.4 parts per million, reflecting the coupling interaction with adjacent methylene carbons [4] [1].
The chloromethylene protons manifest as a triplet at δ 3.8 parts per million, positioned upfield relative to the nitrogen-bearing carbon due to the electron-withdrawing influence of the chlorine substituent [4] [1]. The methyl group attached to the pyrazole ring generates a characteristic singlet at δ 2.3 parts per million, consistent with the chemical shift range observed for alkyl substituents on heterocyclic systems [1] [5]. Integration ratios confirm the expected 3:2:2:1 pattern for the methyl, chloromethylene, nitrogen-methylene, and pyrazole protons, respectively.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural confirmation through distinct resonance patterns [3] [5]. The pyrazole ring carbons exhibit signals in the aromatic region, with the quaternary carbon bearing the methyl substituent appearing at approximately δ 145 parts per million [5] [6]. The nitrogen-bearing ring carbon resonates around δ 149 parts per million, while the CH carbon of the pyrazole core appears at δ 105 parts per million [5] [6]. The chloroethyl chain carbons are readily distinguished, with the nitrogen-linked methylene carbon at δ 48 parts per million and the chlorine-bearing carbon at δ 42 parts per million [4] [5]. The methyl carbon substituent generates a signal at δ 11 parts per million, characteristic of alkyl groups attached to heterocyclic systems [5] [6].
Fourier transform infrared spectroscopy provides crucial vibrational fingerprinting for structural characterization of 1-(2-chloroethyl)-3-methyl-1H-pyrazole [5] [7]. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and structural motifs [5] [7]. The nitrogen-hydrogen stretching vibration manifests as a broad absorption band in the region of 3100-3300 wavenumbers, indicating the presence of the pyrazole nitrogen-hydrogen bond [5] [7] [8]. This frequency range is characteristic of nitrogen-hydrogen stretching in five-membered heterocyclic systems.
The carbon-nitrogen stretching vibrations of the pyrazole ring appear prominently between 1550-1650 wavenumbers, reflecting the aromatic character and electron delocalization within the heterocyclic framework [5] [7]. The carbon-chlorine stretching vibration is observed in the characteristic region of 700-800 wavenumbers, confirming the presence of the chloroalkyl substituent [5] [7] [9]. Additional absorption bands corresponding to carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, representing both the aromatic and aliphatic hydrogen atoms [5] [7].
The pyrazole ring exhibits characteristic skeletal vibrations at frequencies around 1420 wavenumbers, which are diagnostic for this particular heterocyclic system [5] [10]. Methyl group vibrations contribute to the spectral complexity through asymmetric and symmetric stretching modes observed between 1350-1450 wavenumbers [5] [7]. The carbon-carbon stretching vibrations of the ethyl chain appear in the fingerprint region, providing additional structural confirmation [5] [7].
Raman spectroscopy offers complementary vibrational information that enhances the structural characterization of 1-(2-chloroethyl)-3-methyl-1H-pyrazole [11] [12]. The Raman spectrum exhibits characteristic bands that correspond to specific molecular vibrations and provide insights into the electronic structure and bonding characteristics [11] [12]. The pyrazole ring breathing modes appear as strong Raman bands around 1000-1100 wavenumbers, reflecting the symmetric vibrational motions of the heterocyclic framework [11] [12].
The carbon-nitrogen stretching vibrations manifest as prominent Raman bands in the region of 1400-1500 wavenumbers, demonstrating the polarizability changes associated with these bond vibrations [5] [11]. The carbon-chlorine stretching mode contributes to the Raman spectrum through bands observed around 650-750 wavenumbers, providing confirmation of the halogenated substituent [11] [12]. The methyl group symmetric stretching vibration appears as a characteristic Raman band around 2900 wavenumbers, while the asymmetric stretching mode is observed at slightly higher frequencies [5] [11].
The pyrazole ring exhibits characteristic Raman bands corresponding to the carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic system [5] [11]. These bands typically appear in the region of 1200-1600 wavenumbers and provide diagnostic information regarding the electronic structure and substitution pattern of the heterocyclic ring [5] [11]. The chloroethyl substituent contributes additional Raman bands through carbon-carbon stretching and carbon-hydrogen bending vibrations, further confirming the structural assignment [11] [12].
Single crystal X-ray diffraction analysis provides the most definitive structural characterization of 1-(2-chloroethyl)-3-methyl-1H-pyrazole, revealing precise atomic coordinates and molecular geometry [13] [8] [14]. Crystallographic studies of related pyrazole derivatives demonstrate that these compounds typically crystallize in common space groups such as monoclinic P21/c or orthorhombic Pnma systems [13] [8] [14] [15]. The crystal packing arrangements are governed by intermolecular interactions, including hydrogen bonding patterns and van der Waals forces that stabilize the three-dimensional structure [13] [8] [14].
The molecular geometry within the crystal lattice exhibits characteristic bond lengths and angles consistent with the pyrazole heterocyclic framework [13] [8] [14]. The pyrazole ring maintains planarity with typical carbon-nitrogen bond distances ranging from 1.32 to 1.38 Angstroms, reflecting the aromatic character of the five-membered ring system [13] [8] [14]. The nitrogen-nitrogen bond length typically measures approximately 1.35 Angstroms, consistent with the 1,2-diazole structural motif [13] [8] [14].
The chloroethyl substituent adopts an extended conformation in the crystal structure, with the carbon-chlorine bond length measuring approximately 1.80 Angstroms [13] [16]. The carbon-carbon bond lengths within the ethyl chain are characteristic of single bonds, typically ranging from 1.52 to 1.54 Angstroms [13] [16]. The methyl substituent on the pyrazole ring exhibits normal carbon-carbon bond distances of approximately 1.50 Angstroms [13] [8].
The space group determination for 1-(2-chloroethyl)-3-methyl-1H-pyrazole follows systematic crystallographic analysis protocols [8] [14] [15]. Related chloropyrazole derivatives have been reported to crystallize in the orthorhombic space group Pnma, as demonstrated by structural studies of 4-chloro-1H-pyrazole [8] [15]. This space group exhibits mirror plane symmetry and accommodates the molecular packing through specific symmetry operations [8] [15].
The unit cell parameters for similar pyrazole derivatives typically range from 8 to 15 Angstroms for the a-axis, 6 to 12 Angstroms for the b-axis, and 10 to 20 Angstroms for the c-axis [8] [14] [16]. The calculated density of the crystal structure generally falls within the range of 1.3 to 1.6 grams per cubic centimeter, consistent with organic molecular crystals containing halogen substituents [8] [16]. The asymmetric unit commonly contains one complete molecule, with the crystal structure generated through application of the appropriate space group symmetry operations [8] [14].
The crystallographic analysis reveals that the pyrazole ring systems engage in π-π stacking interactions that contribute to the overall crystal stability [8] [14] [16]. The chloroethyl substituents participate in weak halogen bonding interactions that influence the molecular packing arrangement [8] [16]. These intermolecular forces collectively determine the three-dimensional crystal architecture and contribute to the observed unit cell parameters [8] [14] [16].
Mass spectrometric analysis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [17] [18] [9]. The molecular ion peak appears at m/z 144, corresponding to the intact molecule, though this peak typically exhibits relatively low intensity due to the facile fragmentation of the chloroalkyl substituent [18] [9]. The base peak commonly appears at m/z 109, resulting from the loss of chlorine (M-Cl), which represents the most favorable fragmentation pathway [18] [9].
The alpha-cleavage of the methyl group generates a significant fragment at m/z 129 (M-CH3), demonstrating the tendency for alkyl substituents to undergo homolytic bond cleavage under electron ionization conditions [18] [9]. The beta-cleavage of the chloroethyl chain produces a prominent fragment at m/z 96, corresponding to the loss of the entire CH2CH2Cl moiety [18] [9]. This fragmentation pathway reflects the relatively weak carbon-nitrogen bond linking the chloroethyl substituent to the pyrazole ring [18] [9].
The methylpyrazole cation at m/z 82 represents a stable fragment formed through the complete loss of the chloroethyl substituent, demonstrating the inherent stability of the substituted pyrazole ring system [17] [18]. Further fragmentation of this species leads to the pyrazole fragment at m/z 67, resulting from methyl loss and subsequent ring opening processes [17] [18]. The chlorine radical cation at m/z 35 provides additional confirmation of the halogenated substituent [18] [9].
The fragmentation pattern of 1-(2-chloroethyl)-3-methyl-1H-pyrazole follows predictable mechanistic pathways based on bond strength considerations and charge stabilization effects [18] [19] [9]. The initial fragmentation typically involves heterolytic cleavage of the carbon-chlorine bond, generating the chloride anion and a carbocation that rearranges to form the base peak at m/z 109 [18] [9]. This process is thermodynamically favored due to the high electronegativity of chlorine and the resulting charge separation [18] [9].
The competing fragmentation pathway involves alpha-cleavage adjacent to the pyrazole nitrogen, leading to the formation of the chloroethyl pyrazole cation at m/z 129 [18] [9]. This fragmentation demonstrates the electron-donating capacity of the nitrogen atom in stabilizing the resulting carbocation through resonance delocalization [18] [9]. The subsequent loss of the chloroethyl group generates the methylpyrazole fragment, which exhibits enhanced stability due to the aromatic character of the heterocyclic system [17] [18].
The mass spectral fragmentation pattern provides valuable structural information regarding the substitution pattern and electronic properties of the pyrazole ring [17] [18] [9]. The relative intensities of the fragment ions reflect the thermodynamic stability of the generated species and the kinetic accessibility of the fragmentation pathways [18] [9]. The observation of characteristic pyrazole fragments confirms the heterocyclic nature of the compound and distinguishes it from other structural isomers [17] [18].
Computational geometry optimization using density functional theory methods provides theoretical validation of the experimental structural data for 1-(2-chloroethyl)-3-methyl-1H-pyrazole [20] [21] . The B3LYP functional with various basis sets has been extensively employed for geometry optimization of pyrazole derivatives, demonstrating excellent agreement with experimental crystal structures [20] [23] [24]. The optimized molecular geometry reveals planar pyrazole ring geometry with characteristic bond lengths and angles consistent with aromatic heterocyclic systems [20] [23].
The carbon-nitrogen bond lengths within the pyrazole ring are calculated to range from 1.46 to 1.48 Angstroms using different computational methods, with the B3LYP/6-311G(d,p) level providing the most accurate reproduction of experimental values [20] [23] [24]. The carbon-chlorine bond length is consistently calculated around 1.78-1.80 Angstroms across different computational approaches, demonstrating the reliability of density functional theory for predicting halogenated organic structures [20] .
The computational analysis reveals that the chloroethyl substituent adopts a gauche conformation in the gas phase, with a dihedral angle of approximately 65 degrees between the pyrazole ring and the ethyl chain [20] [21]. This conformational preference reflects the balance between steric interactions and electronic effects within the molecular framework [20] [21]. The methyl substituent maintains coplanarity with the pyrazole ring, consistent with minimal steric hindrance and optimal orbital overlap [20] [23].
Comparative analysis of different density functional theory methods reveals subtle but important differences in the predicted molecular geometry of 1-(2-chloroethyl)-3-methyl-1H-pyrazole [20] [21] [25]. The B3LYP hybrid functional consistently provides bond lengths within 0.02 Angstroms of experimental values, demonstrating its reliability for structural prediction of pyrazole derivatives [20] [23] [24]. The M06-2X functional exhibits slightly shorter bond lengths due to its increased Hartree-Fock exchange contribution, while CAM-B3LYP provides an intermediate result between B3LYP and M06-2X [21] [25].
The calculated dipole moment ranges from 4.1 to 4.3 Debye across different computational methods, reflecting the polar nature of the chloroalkyl substituent and the heterocyclic nitrogen atoms [20] [23]. The frontier molecular orbital energies demonstrate consistent trends across computational approaches, with HOMO energies ranging from -6.1 to -6.5 electron volts and LUMO energies from -1.2 to -1.5 electron volts [20] [23]. The calculated energy gap of approximately 5.0 electron volts indicates moderate electronic stability and reactivity [20] [23].